molecular formula C16H18N2OS B5809643 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea

Cat. No.: B5809643
M. Wt: 286.4 g/mol
InChI Key: VHQAFAABUXXMHZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea typically involves the reaction of 4-ethoxyaniline with 2-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Synthetic Route:

  • Dissolve 4-ethoxyaniline in ethanol.
  • Add 2-methylphenyl isothiocyanate to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation:

  • Oxidation of the thiourea group can lead to the formation of sulfonyl derivatives.
  • Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction:

  • Reduction of the compound can yield the corresponding amine derivatives.
  • Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution:

  • The aromatic rings in the compound can undergo electrophilic substitution reactions.
  • Reagents such as bromine or nitric acid can introduce substituents like bromine or nitro groups.

Major Products:

  • Sulfonyl derivatives from oxidation.
  • Amine derivatives from reduction.
  • Substituted aromatic compounds from electrophilic substitution.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea has several applications in scientific research:

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
  • Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
  • Studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine:

  • Explored for its potential use in drug development, particularly as an anticancer agent.
  • Evaluated for its ability to modulate biological pathways involved in inflammation and oxidative stress.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Employed in the formulation of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, leading to inhibition of enzyme activity. The compound’s aromatic rings allow for π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.

Molecular Targets and Pathways:

  • Inhibition of urease and other thiol-containing enzymes.
  • Modulation of oxidative stress pathways by scavenging reactive oxygen species (ROS).
  • Interaction with cellular receptors involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-methylphenyl)thiourea
  • 1-(4-Methoxyphenyl)-3-(2-methylphenyl)thiourea
  • 1-(4-Chlorophenyl)-3-(2-methylphenyl)thiourea

Uniqueness:

  • The presence of the ethoxy group in 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea enhances its solubility and reactivity compared to other derivatives.
  • The compound’s specific substitution pattern allows for unique interactions with biological targets, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-3-19-14-10-8-13(9-11-14)17-16(20)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQAFAABUXXMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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